

# Comparative Guide: Crystal Structure & Packing Dynamics of Long-Chain -Disubstituted Alkanes

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## Compound of Interest

Compound Name: Octadecane, 1,18-dimethoxy-  
CAS No.: 102155-51-1  
Cat. No.: B14074152

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## Executive Summary

Long-chain

-disubstituted alkanes (e.g., dicarboxylic acids, diols, diamines) serve as critical model systems for understanding intermolecular forces and are increasingly vital in drug delivery applications, such as prodrug linkers and lipid nanoparticles.<sup>[1][2]</sup>

This guide analyzes the Odd-Even Effect—a structural phenomenon where physical properties (melting point, solubility) alternate based on the parity of the carbon chain length (

).<sup>[3][4]</sup> We objectively compare the packing efficiency, thermal stability, and lattice mechanics of even- vs. odd-numbered chains, providing actionable data for selecting the optimal linker or excipient for pharmaceutical formulations.

## Part 1: Structural Mechanics & Comparative Analysis

The defining feature of these materials is the competition between the anisotropic van der Waals forces of the methylene backbone and the directional hydrogen bonding of the terminal

functional groups.

## The Odd-Even Effect: Parallelograms vs. Trapezoids

The alternation in melting points and density is not random; it is a direct consequence of translational symmetry in the crystal lattice.

- Even-Numbered Chains (

even):

- Molecular Geometry: The terminal functional groups (e.g., -COOH) are on opposite sides of the molecule (trans-trans).
- Packing Model: Molecules pack as parallelograms. This geometry allows adjacent molecular layers to slide (offset) relative to each other. This offset minimizes repulsion between terminal groups and maximizes methylene chain interlocking (van der Waals contact).
- Result: Higher packing density, higher lattice energy, and higher melting points.

- Odd-Numbered Chains (

odd):

- Molecular Geometry: Terminal groups are on the same side (cis-like relative to the chain axis).
- Packing Model: Molecules pack as trapezoids. Geometrically, trapezoids cannot stack with a lateral offset without creating significant void spaces.
- Conformational Stress: To compensate, odd-numbered chains often adopt twisted conformations (gauche defects) near the termini to enable hydrogen bonding. This introduces strain and reduces packing efficiency.
- Result: Lower density, "looser" crystal lattice, and lower melting points.

## Comparative Data: Lattice Parameters & Thermal Properties

The table below contrasts representative even and odd

-dicarboxylic acids. Note the distinct difference in the

angle and space group tendencies.<sup>[5]</sup>

Feature	Adipic Acid ( )	Pimelic Acid ( )	Suberic Acid ( )	Azelaic Acid ( )	Sebacic Acid ( )
Chain Parity	Even	Odd	Even	Odd	Even
Crystal System	Monoclinic	Triclinic / Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group		or		( -form)	
Melting Point	152 °C	103–105 °C	143 °C	106 °C	131–134 °C
Packing Motif	Offset Layers (Stable)	Twisted / No Offset	Offset Layers (Stable)	Twisted / Polymorphic	Offset Layers (Stable)
Solubility (Water)	Low	Higher	Low	Higher	Very Low

“

*Key Insight: The "sawtooth" pattern in melting points dampens as chain length increases (*

*) because the van der Waals contributions of the long backbone eventually overwhelm the end-group effects.*

## Part 2: Experimental Protocols

To replicate these findings or characterize new derivatives, follow this self-validating workflow.

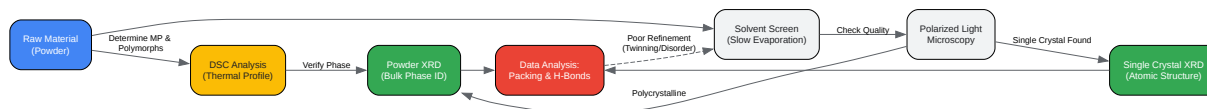
### Protocol A: Single Crystal Growth (Solvent Evaporation)

Target: High-quality single crystals for XRD.

- Solvent Selection: Use Ethanol or Methanol for polar derivatives (acids/diols). For highly hydrophobic long chains ( ), use Toluene or Ethyl Acetate.
- Saturation: Dissolve 20–50 mg of compound in 5 mL warm solvent. Filter through a 0.45 µm PTFE filter to remove dust (nucleation sites).
- Controlled Evaporation: Place in a scintillation vial. Cover with Parafilm and poke 3–5 small holes.
- Validation: Inspect under polarized light microscopy. Sharp extinction angles indicate crystallinity; dendritic growth indicates evaporation was too fast.

### Protocol B: Structural Characterization Workflow

This diagram outlines the decision logic for characterizing these materials, distinguishing between pure phase identification and polymorph screening.



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Figure 1: Integrated workflow for crystallographic characterization of long-chain alkanes.

## Part 3: Applications in Drug Development[7][8]

The structural stability differences between even and odd chains directly impact pharmaceutical applications.

### Prodrug Linkers & Polymer Backbones

- Sebacic Acid ( ): Widely used in polyanhydrides (e.g., Gliadel® wafers) for controlled release.
  - Why? As an even-numbered chain, it crystallizes into a dense, stable lattice. This hydrolytic stability allows for predictable degradation rates in vivo.
- Odd-Chain Alternatives: Using an odd-chain diacid (e.g., Azelaic acid) in a polymer backbone introduces "kinks" (defects) into the semi-crystalline regions.
  - Effect: Increases the degradation rate and water permeability, useful for rapid-release formulations.

### Lipid Nanoparticles (LNPs)

In ionizable lipids for mRNA delivery, the "tail" structure is critical.

- Packing Logic: Even-numbered alkyl tails pack tightly, forming stable bilayers with high transition temperatures ( ).
- Tuning Fluidity: Incorporating odd-numbered or unsaturated chains disrupts this packing, lowering and increasing membrane fluidity, which is essential for endosomal escape.

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